KDM5A Inhibition Potency Cross-Study Comparison with KDM4 Chemotypes
The compound demonstrates moderate inhibitory activity against the H3K4me3 demethylase KDM5A. While no direct head-to-head assay with a close structural analog is available for this specific pair, cross-study comparisons with KDM4 subfamily chemotypes reveal different inhibition profiles. For instance, the compound's KDM5A IC50 contrasts markedly with the low-micromolar KDM4C activity of its 3,5-dimethoxybenzamide regioisomer [1][2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6,200 nM (6.2 µM) against KDM5A |
| Comparator Or Baseline | BDBM50149931 (CHEMBL3770018), a 3,5-dimethoxybenzamide regioisomer, IC50 < 100,000 nM against KDM4C |
| Quantified Difference | Target compound is ≥ 16-fold more potent against KDM5A versus comparator on KDM4C. |
| Conditions | Inhibition of KDM5A (unknown origin); Inhibition of N-terminal his-tagged full-length human KDM4C transfected in U2OS cells assessed as inhibition of H3K9Me3 demethylation for 24 hrs. |
Why This Matters
For procurement in projects focusing on H3K4 demethylation, this compound provides a more relevant starting scaffold than KDM4-biased analogs, reducing off-target modulation of the H3K9 axis.
- [1] BindingDB. Entry for BDBM50532960 (CHEMBL4518175). View Source
- [2] BindingDB. Entry for BDBM50149931 (CHEMBL3770018). View Source
